molecular formula C10H13FN2O B1445147 3-Fluoro-2-(piperidin-4-yloxy)pyridine CAS No. 1189578-05-9

3-Fluoro-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1445147
CAS No.: 1189578-05-9
M. Wt: 196.22 g/mol
InChI Key: PRSPAPDYZQFCBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-2-(p

Biological Activity

3-Fluoro-2-(piperidin-4-yloxy)pyridine is a compound notable for its unique structural features, which include a fluorine atom at the 3-position of a pyridine ring and a piperidin-4-yloxy substituent at the 2-position. These characteristics enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties. Its potential applications span various fields, particularly in the development of therapeutic agents. The compound has been studied for its interactions with biological targets, focusing on its binding affinity to receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, indicating possible neuropharmacological effects.

The biological activity of this compound is often evaluated through its ability to inhibit cell proliferation in cancer models. For instance, compounds with structural similarities have shown potent inhibition against L1210 mouse leukemia cells, suggesting that modifications in the molecular structure can influence anti-cancer activity . The mechanism of action typically involves interaction with cellular pathways that regulate growth and apoptosis.

Comparative Analysis

A comparison with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(piperidin-4-yloxy)pyridineBromine at the 5-positionDifferent halogen substitution affects reactivity
5-Chloro-2-(piperidin-4-yloxy)pyridineChlorine at the 5-positionChlorine vs. fluorine impacts biological activity
3-Trifluoromethyl-2-(piperidin-4-yloxy)pyridineTrifluoromethyl group instead of fluorineIncreased lipophilicity may alter pharmacokinetics
3-Methyl-2-(piperidin-4-yloxy)pyridineMethyl group at the 3-positionAlters steric hindrance and electronic properties

The distinct combination of a fluorine atom and a piperidinyl ether functional group contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Inhibition Studies

In a series of studies evaluating the growth inhibitory activity of various derivatives, including those related to this compound, significant findings were reported. For example, certain analogues demonstrated IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential. This suggests that further exploration into the structural optimization of these compounds could lead to more effective therapeutic agents .

Neuropharmacological Effects

Another area of investigation involves the compound's potential neuropharmacological effects. Interaction studies have indicated that it may bind to neurotransmitter receptors, which could have implications for treating neurological disorders. Understanding these interactions is crucial for determining its therapeutic potential in neuropharmacology .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
3-Fluoro-2-(piperidin-4-yloxy)pyridine serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to create derivatives with enhanced properties for further applications in pharmaceuticals and materials science.

Potential Therapeutic Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cell lines, suggesting that it may be developed into therapeutic agents for treating diseases such as cancer.

Compound NameIC50 (µM)Activity Type
This compound0.048Anticancer
5-Fluoro-2-(piperidin-3-yloxy)pyridine0.067Antiparasitic
Dihydroquinazolinone derivative0.010Antiviral

This table highlights the competitive potency of this compound compared to other biologically active compounds, particularly in anticancer activity.

Case Studies

In Vitro Studies
A study involving HepG2 liver cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. This suggests its potential as a candidate for further development in cancer therapy.

Animal Models
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential therapeutic benefits and warrant further investigation into its mechanisms of action.

Industrial Applications

Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into various industrial applications, including the formulation of advanced materials with specific functional characteristics.

Properties

IUPAC Name

3-fluoro-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSPAPDYZQFCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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